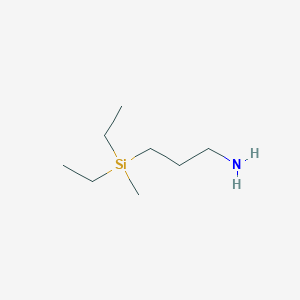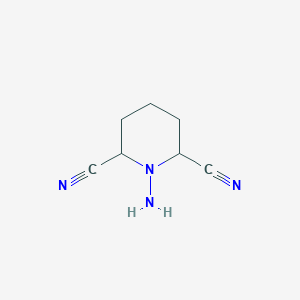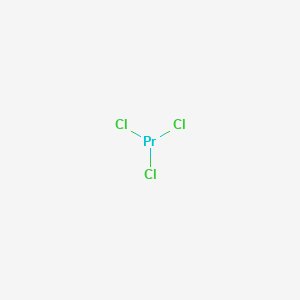
Praseodymchlorid
Übersicht
Beschreibung
Praseodymium chloride, specifically Praseodymium(III) chloride (PrCl3), is an inorganic compound synthesized from praseodymium oxide (Pr6O11) using a dry method in the presence of ammonium chloride (NH4Cl) under inert gas conditions. The synthesis process involves the thermal decomposition of NH4Cl, which directly participates in the chlorination reaction, and HCl decomposed from NH4Cl also contributes to this reaction. Optimum synthesis conditions have been studied, focusing on temperature, contact time, and chemical composition to maximize yield (Mendil, Berkani, Zamouche, & Rycerz, 2013).
Synthesis Analysis
The synthesis of praseodymium chloride involves a crucial step of chlorination, where NH4Cl and HCl play significant roles. The process starts with praseodymium oxide reacting with NH4Cl, leading to the formation of praseodymium chloride under specific thermal conditions, ensuring the preservation of the Pr(III) oxidation state throughout the procedure. This method highlights the importance of controlling synthesis parameters to achieve high purity and yield of PrCl3.
Molecular Structure Analysis
Praseodymium chloride adopts a hexagonal structure at the molecular level. This configuration is crucial for its reactivity and interaction with other compounds. The molecular structure analysis emphasizes understanding how PrCl3 molecules arrange themselves and interact in solid form, which is essential for predicting its behavior in various chemical reactions.
Chemical Reactions and Properties
Praseodymium chloride participates in various chemical reactions due to its reactivity, especially in molten chlorides. Its behavior in electrochemical processes has been studied, revealing that Pr(III) is the stable oxidation state in these conditions. The compound's solvation and reaction mechanisms on inert electrodes have been thoroughly investigated, providing insights into its electrochemical properties and how it interacts with other substances in different media (Castrillejo et al., 2005).
Wissenschaftliche Forschungsanwendungen
Nanotechnologie
Praseodymchlorid wurde im Bereich der Nanotechnologie eingesetzt. Es wurde durch ein Kapillarfüllverfahren in Kanäle mit einem Durchmesser von 1,4 nm in einwandigen Kohlenstoffnanoröhren (SWCNTs) eingeschlossen . Dies führte zur Bildung von eindimensionalen (1D) PrCl3-Nanokristallen . Die Einarbeitung von PrCl3 hat einen stärkeren Einfluss auf die elektronischen Eigenschaften von metallischen Nanoröhren als von halbleitenden SWCNTs .
Toxikokinetik
This compound wurde in toxikokinetischen Studien verwendet. In einer Studie an Ratten wurde festgestellt, dass Dosis und Gemisch-Exposition zwei wichtige Faktoren sind, die als Determinanten der Toxikokinetik von Seltenerdelementen zu berücksichtigen sind .
Herstellung von hochfesten Legierungen
Praseodym wird bei der Herstellung von hochfesten Legierungen für Flugzeugtriebwerke verwendet . This compound, als Quelle für Praseodym, spielt bei dieser Anwendung eine entscheidende Rolle.
Herstellung von Spezialgläsern und Keramiken
Praseodym wird bei der Herstellung von Spezialgläsern und Keramiken verwendet . This compound ist als Quelle für Praseodym in diesen Anwendungen unerlässlich.
Optik
This compound wird in bestimmten optischen Geräten und Spezialgläsern zur Lichtmanipulation und -steuerung eingesetzt .
Dotierstoff in der Faseroptik und in Lasermaterialien
Praseodym wird als Dotierstoff in der Faseroptik und in Lasermaterialien verwendet . This compound ist als Quelle für Praseodym in diesen Anwendungen von entscheidender Bedeutung.
Herstellung von Praseodymverbindungen
In der wissenschaftlichen Forschung dient this compound als Vorläufer für die Herstellung verschiedener Praseodymverbindungen und -materialien .
Photokatalytischer Abbau organischer Schadstoffe
This compound kann als Dotierstoff verwendet werden, um Pr-modifizierte TiO2-Nanopartikel für den photokatalytischen Abbau organischer Schadstoffe herzustellen
Safety and Hazards
Zukünftige Richtungen
Praseodymium(III) chloride can be used as a dopant to prepare Pr-modified TiO2 nanoparticles for photocatalytic degradation of organic pollutants . This suggests potential applications in environmental remediation.
Relevant Papers There are several relevant papers on Praseodymium(III) chloride. For instance, one paper discusses the electronic properties of praseodymium chloride-filled single-walled carbon nanotubes . Another paper investigates the toxicokinetics of praseodymium and cerium administered as chloride salts . For more papers, you can check out ScienceGate .
Wirkmechanismus
Target of Action
Praseodymium chloride, also known as Praseodymium (III) chloride, is an inorganic compound with the formula PrCl3 . It is a part of the lanthanide series of elements, which are known for their unique properties . .
Mode of Action
Praseodymium chloride is classified as a Lewis acid, specifically a “hard” acid according to the HSAB concept . This means it can accept electron pairs and form coordinate covalent bonds. It forms a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride . This compound shows interesting optical and magnetic properties .
Biochemical Pathways
It’s known that praseodymium chloride can be used to prepare insoluble praseodymium (iii) compounds . For example, Praseodymium (III) phosphate and Praseodymium (III) fluoride can be prepared by reaction with potassium phosphate and sodium fluoride, respectively .
Pharmacokinetics
A study on rats showed that the dose and co-exposure with other rare earth elements (rees) are two important factors to consider as determinants of the toxicokinetics of rees .
Result of Action
It’s known that praseodymium chloride rapidly absorbs water on exposure to moist air to form a light green heptahydrate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Praseodymium chloride. For instance, it rapidly absorbs water on exposure to moist air, forming a light green heptahydrate . Furthermore, the dose and co-exposure with other REEs can significantly impact the toxicokinetics of Praseodymium chloride .
Eigenschaften
IUPAC Name |
trichloropraseodymium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Pr/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBNLZDGIPPZLL-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Pr](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Pr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Green needles; Soluble in water and alcohol; [Merck Index] | |
| Record name | Praseodymium chloride (PrCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2147 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10361-79-2 | |
| Record name | Praseodymium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praseodymium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Praseodymium chloride (PrCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, [(4-methoxyphenyl)methoxy]trimethyl-](/img/structure/B77189.png)
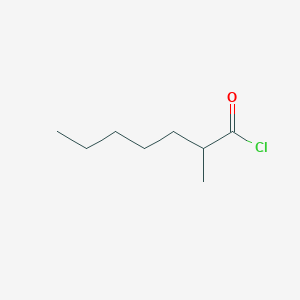

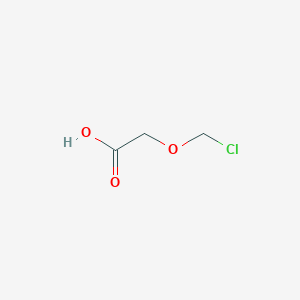
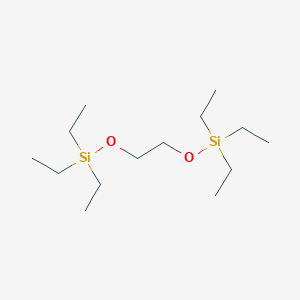
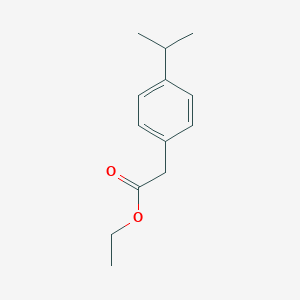



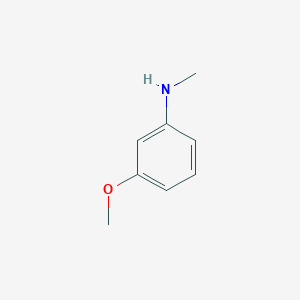
![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)

